molecular formula C16H21NO4 B2629619 Diethyl 2-[(3,5-dimethylanilino)methylene]malonate CAS No. 93514-80-8

Diethyl 2-[(3,5-dimethylanilino)methylene]malonate

Cat. No.: B2629619
CAS No.: 93514-80-8
M. Wt: 291.347
InChI Key: MYLRFOWSCHTAEH-UHFFFAOYSA-N
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Description

Diethyl 2-[(3,5-dimethylanilino)methylene]malonate is an organic compound with the molecular formula C16H21NO4 It is a derivative of malonic acid and features a methylene bridge linking a dimethylaniline moiety to the malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(3,5-dimethylanilino)methylene]malonate typically involves the condensation reaction between diethyl malonate and 3,5-dimethylaniline in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(3,5-dimethylanilino)methylene]malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Diethyl 2-[(3,5-dimethylanilino)methylene]malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-[(3,5-dimethylanilino)methylene]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used as a building block in organic synthesis.

    Ethyl acetoacetate: Another ester used in the synthesis of heterocyclic compounds and pharmaceuticals.

    Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.

Uniqueness

Diethyl 2-[(3,5-dimethylanilino)methylene]malonate is unique due to the presence of the dimethylaniline moiety, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets and provides distinct reactivity compared to simpler malonate esters.

Properties

IUPAC Name

diethyl 2-[(3,5-dimethylanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-5-20-15(18)14(16(19)21-6-2)10-17-13-8-11(3)7-12(4)9-13/h7-10,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLRFOWSCHTAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC(=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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